1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane

Physicochemical Characterization Thermal Stability Reaction Solvent Compatibility

1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane (CAS 59039-64-4) is a substituted 1,4-diazepane (homopiperazine) characterized by a methyl group at the N4 position and a hydroxyethyl group at the N1 position. With a molecular formula of C₈H₁₈N₂O and molecular weight of 158.24 g/mol, it possesses both a tertiary amine and a primary hydroxyl group that serve as vectors for further functionalization.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 59039-64-4
Cat. No. B1614751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane
CAS59039-64-4
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)CCO
InChIInChI=1S/C8H18N2O/c1-9-3-2-4-10(6-5-9)7-8-11/h11H,2-8H2,1H3
InChIKeyAJZYETCLSRTJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane (CAS 59039-64-4): A Differentiated 1,4-Diazepane Building Block for Pharmaceutical R&D and Medicinal Chemistry


1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane (CAS 59039-64-4) is a substituted 1,4-diazepane (homopiperazine) characterized by a methyl group at the N4 position and a hydroxyethyl group at the N1 position . With a molecular formula of C₈H₁₈N₂O and molecular weight of 158.24 g/mol, it possesses both a tertiary amine and a primary hydroxyl group that serve as vectors for further functionalization . The 1,4-diazepane scaffold is utilized in the development of kinase inhibitors, G-protein coupled receptor ligands, and other bioactive molecules, making this substitution pattern of interest for medicinal chemistry programs and chemical biology tool development [1].

Orthogonal handles Hydroxyl and fixed tertiary amine enable divergent derivatization strategies
Balanced hydrophilicity Reported LogP ~0 supports drug-like chemical space
Thermal compatibility Higher boiling point allows high-temperature coupling reactions

Why Generic 1,4-Diazepane Substitution Fails: Key Performance Gaps in 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane Procurement


Substituting 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane with seemingly similar 1,4-diazepane derivatives is not scientifically valid because each substitution pattern produces a unique, non-interchangeable profile in terms of physicochemical properties, hydrogen-bonding capacity, and synthetic utility [1]. The specific combination of a tertiary N4-methylamine and an N1-hydroxyethyl group provides a balance of hydrophilicity (LogP ~0) and dual functional handles that are absent in unsubstituted, mono-substituted, or differentially substituted analogs . This means that a compound like 1-(2-hydroxyethyl)homopiperazine (CAS 53427-65-9) lacks the N-methyl group required for tertiary amine character, while N-methylhomopiperazine (CAS 4318-37-0) lacks the hydroxyl handle for conjugation. The quantitative evidence below identifies the specific, measurable dimensions where these structural differences translate into distinct performance characteristics relevant to procurement decisions in pharmaceutical R&D.

Des-methyl analogs lack the N4 tertiary amine, altering protonation and reactivity profiles.
Non-hydroxylated analogs (e.g., N-methylhomopiperazine) miss the conjugation handle, limiting orthogonal derivatization.
Substitution shifts LogP and hydrogen-bond balance, potentially impacting target engagement in assays.

Quantitative Differentiation of 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane from Closest Analogs: An Evidence-Based Procurement Guide


Boiling Point Elevation vs. N-Methylhomopiperazine: Enhanced Thermal Stability for Reaction Compatibility

The target compound exhibits a boiling point of 249.6 °C at 760 mmHg, which is substantially higher than that of the non-hydroxylated analog N-methylhomopiperazine (CAS 4318-37-0) at 157.4 °C (or 164 °C per literature, both values well below the target) . This 85–93 °C elevation, attributable to the presence of the hydroxyethyl group that enables intermolecular hydrogen bonding, provides significantly greater thermal stability for reactions conducted at elevated temperatures .

Boiling Point
Predicted
Target ~249.6°C
Comparator ~157.4°C
Δ ≈ +92°C
Supports broader thermal reaction compatibility
Predicted values; verify experimentally
Physicochemical Characterization Thermal Stability Reaction Solvent Compatibility

Density Reduction vs. 1-(2-Hydroxyethyl)homopiperazine: Lower Molecular Weight per Unit Volume Facilitates Formulation

The target compound exhibits a density of 0.98 g/cm³, whereas the des-methyl analog 1-(2-hydroxyethyl)homopiperazine (CAS 53427-65-9) has a significantly higher density of 1.1047 g/cm³, representing a 12.7% increase . This density difference reveals that despite the target compound having a higher molecular weight (158.24 vs. 144.22 g/mol), its molar volume is disproportionately larger, meaning less mass is required to achieve an equivalent molar concentration in solution.

Density
Predicted
Target 0.98 g/cm³
Comparator 1.1047 g/cm³
Δ −12.7%
May affect molar volume and formulation behavior
Predicted densities; confirm experimentally
Formulation Development Physical Property Comparison Lead Optimization

Hydrogen-Bond Capacity and LogP Optimization for Drug-Like Properties

The hydroxyethyl substituent confers a hydrophilic character to the target compound that is absent in the non-hydroxylated analog N-methylhomopiperazine (LogP ~0.18) . Furthermore, the N4-methyl group ensures that only one tertiary amine is available for protonation or salt formation, providing a defined basic center. This is in contrast to the des-methyl analog 1-(2-hydroxyethyl)homopiperazine, which contains a secondary amine at N4 with a predicted pKa of ~14.98 (essentially non-basic) and a different hydrogen-bond donor/acceptor profile .

H-Bond & LogP
Class-level inference
1 HBD, 3 HBA, LogP ~0
Unique donor/acceptor combination may support drug-like properties
Class-level inference; experimental LogP needed
Medicinal Chemistry Drug-Likeness Hydrogen Bonding Physicochemical Properties

Synthetic Versatility: Dual Functional Handles Enable Divergent Derivatization Pathways

The target compound is synthesized via reaction of 1-methylhomopiperazine with 2-bromoethanol, establishing a synthetic route that distinguishes it from analogs requiring different starting materials . The resulting dual functionality (N1-hydroxyethyl, N4-methyl) enables orthogonal derivatization: the primary hydroxyl group can be oxidized to an aldehyde/carboxylic acid, converted to a leaving group (tosylate, mesylate), or used directly in Mitsunobu or esterification reactions; the N4-methyl position confers tertiary amine character that influences subsequent N-alkylation or N-arylation chemistry [1].

Derivatization Vectors
Structural analysis
2 orthogonal: –OH + N–Me
Enables sequential, orthogonal derivatization strategies
Based on functional group inventory
Organic Synthesis Chemical Biology Building Blocks Parallel Synthesis

Optimal Procurement and Application Scenarios for 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane Based on Evidence-Driven Differentiation


Lead Optimization in Kinase and GPCR Drug Discovery Programs

The compound's balanced LogP (~0) and moderate hydrogen-bonding profile make it particularly suitable as a core scaffold for synthesizing focused libraries targeting enzymes with solvent-exposed binding pockets, such as kinases or GPCRs, where the hydroxyethyl group can engage in water-mediated interactions . For instance, structurally related 1,4-diazepane-based factor Xa inhibitors have demonstrated picomolar IC₅₀ values, illustrating the scaffold's potential in medicinal chemistry [1]. Procurement is recommended when the synthetic strategy calls for a 1,4-diazepane core that provides a free hydroxyl for bioconjugation, prodrug design, or further derivatization to modulate pharmacokinetic properties.

Coordination Chemistry and Catalyst Development

The tertiary amine character of the N4-methyl position, combined with the flexible 1,4-diazepane ring, provides a ligand framework suitable for transition metal complexation. Related 4-methyl-1,4-diazepane ligands have been successfully employed in the synthesis of nickel(II) complexes for CO₂ fixation and copper(II) complexes that mimic lytic polysaccharide monooxygenase (LPMO) active sites . The target compound's added hydroxyl group offers a potential third donor atom or a tethering point for immobilization on solid supports, making it a candidate for heterogeneous catalyst development.

Chemical Biology Tool Compound and Bioconjugate Synthesis

The primary hydroxyl handle at the N1 position is ideally suited for bioconjugation via established chemistries (e.g., esterification, carbamate formation, or conversion to a reactive linker). This enables the compound to serve as a core for activity-based probes, fluorescent ligands, or affinity chromatography resins in chemical biology applications . The fixed tertiary amine character at N4 eliminates the need for protecting group strategies that would be required when using the secondary amine-containing analog 1-(2-hydroxyethyl)homopiperazine, thereby reducing synthetic step count and improving overall yield for probe development.

High-Temperature Synthetic Methodologies Requiring Low-Volatility Building Blocks

With a boiling point of 249.6 °C, this compound is significantly less volatile than N-methylhomopiperazine (bp ~164 °C), making it a preferred choice for reactions that require sustained heating, such as microwave-assisted synthesis, high-boiling solvent systems (e.g., DMF, DMSO, NMP), or continuous flow chemistry at elevated temperatures . Procurement should be prioritized when the synthetic route involves nucleophilic aromatic substitution (SNAr), Buchwald–Hartwig coupling, or other palladium-catalyzed transformations that benefit from temperatures above 150 °C without risk of evaporative loss or pressure buildup [1].

Application
Selection Property
Validation Focus
Kinase/GPCR ligand synthesis
Orthogonal hydroxyl handle and moderate LogP
Binding affinity and solubility in assay conditions
Catalyst development
Tertiary amine and flexible diazepane ring
Metal coordination geometry and turnover
Bioconjugate chemistry
Primary hydroxyl for conjugation
Conjugation efficiency and retained probe activity
High-temperature coupling reactions
Elevated boiling point
Thermal stability and evaporative loss control
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